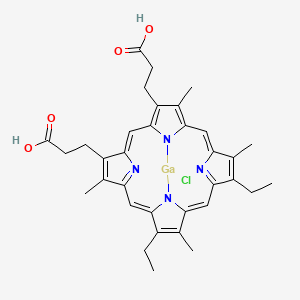
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position. This compound is known for its unique structure, which includes multiple conjugated double bonds and a hydroxyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid typically involves the use of starting materials such as eicosapentaenoic acid. The hydroxylation at the 11th position can be achieved through various methods, including enzymatic hydroxylation or chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 11-ketoicosa-5,8,12,14,17-pentaenoic acid.
Reduction: Formation of fully saturated icosanoic acid.
Substitution: Formation of 11-chloroicosa-5,8,12,14,17-pentaenoic acid.
Scientific Research Applications
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Mechanism of Action
The mechanism of action of (5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenases and lipoxygenases, influencing the production of eicosanoids.
Pathways Involved: It plays a role in the inflammatory response by modulating the production of pro-inflammatory and anti-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid: Another hydroxylated polyunsaturated fatty acid with similar properties.
(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: A polyunsaturated fatty acid without the hydroxyl group.
Uniqueness
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3+,9-6+,10-7+,14-11+,16-13+ |
InChI Key |
IDEHSDHMEMMYIR-KDJKBCAASA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C=C/C(C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)







![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)


![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
